1,1-dimethoxy-N,N-dimethylpropan-1-amine

Description

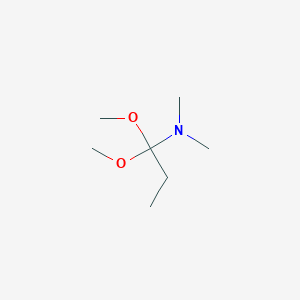

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1-dimethoxy-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-6-7(9-4,10-5)8(2)3/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPNPCLQUEFACPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(N(C)C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60463253 | |

| Record name | N,N-DIMETHYLPROPIONAMIDE DIMETHYL ACETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19429-86-8 | |

| Record name | 1,1-Dimethoxy-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19429-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-DIMETHYLPROPIONAMIDE DIMETHYL ACETAL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60463253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,1 Dimethoxy N,n Dimethylpropan 1 Amine

Established Synthetic Routes and Optimisation of Reaction Conditions

The primary route for the synthesis of 1,1-dimethoxy-N,N-dimethylpropan-1-amine involves the reaction of N,N-dimethylpropanamide with an alkylating agent, such as dimethyl sulfate, to form a stable iminium salt. This intermediate is then treated with a methoxide (B1231860) source, typically sodium methoxide, to yield the final product.

The initial step is the formation of the iminium salt. N,N-dimethylpropanamide is reacted with dimethyl sulfate, usually in a 1:1 molar ratio. The reaction is typically heated to facilitate the formation of the complex. For the analogous synthesis of the DMF-DMA precursor, heating N,N-dimethylformamide with dimethyl sulfate at 70°C for approximately 4 hours has been reported to be effective chemicalbook.com. Similar conditions can be applied to the reaction with N,N-dimethylpropanamide.

The second step involves the reaction of the formed iminium salt with sodium methoxide. This is a nucleophilic addition where the methoxide ion attacks the electrophilic carbon of the iminium salt. The sodium methoxide is often dispersed in an inert organic solvent, such as petroleum ether or a mixture of solvent oils, to create a suspension google.com. The iminium complex is then added dropwise to this suspension. Maintaining a controlled temperature is crucial during this addition to manage the exothermic nature of the reaction and prevent side reactions. For the synthesis of DMF-DMA, temperatures in the range of 20-30°C have been found to be optimal google.com. After the addition is complete, the reaction is typically stirred for a couple of hours to ensure completion. The final product is then isolated from the reaction mixture by filtration to remove the precipitated salts, followed by distillation of the filtrate to purify the this compound.

Optimization of the reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters to consider include the molar ratio of reactants, reaction temperature, and the choice of solvent. An excess of either the amide or the alkylating agent in the first step can lead to side products. In the second step, the temperature must be carefully controlled to avoid decomposition of the product. The use of a suitable inert solvent is important for managing the reaction exotherm and facilitating the handling of the reactants and products.

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

| Step | Reactants | Molar Ratio | Temperature | Solvent | Reaction Time |

| 1. Iminium Salt Formation | N,N-dimethylpropanamide, Dimethyl sulfate | 1:1 | ~70°C | None | ~4 hours |

| 2. Acetal (B89532) Formation | Iminium salt, Sodium methoxide | 1:1 | 20-30°C | Isoparaffin, Solvent naphtha, or White oil | ~2 hours |

Comparison with Analogous Preparative Strategies for Related Aminal Acetals

The synthetic strategy for this compound is highly analogous to that of other widely used amide acetals, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA) and Bredereck's reagent (tert-butoxybis(dimethylamino)methane).

The synthesis of DMF-DMA, as previously mentioned, follows the same fundamental two-step process of iminium salt formation from DMF and dimethyl sulfate, followed by reaction with sodium methoxide chemicalbook.comgoogle.com. The operational simplicity and availability of inexpensive starting materials have made this a common industrial method. An alternative, more environmentally friendly approach has been developed that avoids the use of highly toxic dimethyl sulfate. This method involves the reaction of sodium methoxide and chloroform to generate dimethoxychloromethane, which then reacts with dimethylamine (B145610) to produce DMF-DMA google.com. This latter method, however, is more specific to the formamide derivative and may not be directly applicable to the synthesis of the propanamide analogue.

Bredereck's reagent is another related compound, an aminal ester, which is a powerful reagent in organic synthesis guidechem.comresearchgate.netbenthamdirect.com. Its synthesis also highlights the reactivity of amide-derived intermediates. While not a direct structural analogue to a simple amide acetal, its preparation involves the reaction of an orthoformate with an amine, showcasing a different approach to forming C-N and C-O bonds at the same carbon center.

The synthesis of N-acyl-N,O-acetals represents another class of related compounds. A general method for their preparation involves the magnesium-mediated addition of an amide to an aldehyde to form an N-acylhemiaminal, followed by an acid-catalyzed conversion to the N-acyl-N,O-acetal in the presence of an alcohol researchgate.net. This two-step protocol offers a versatile route to a variety of N-acyl-N,O-acetals.

These comparative methodologies underscore the general principle of activating an amide or a related nitrogenous compound to facilitate the introduction of alkoxy groups. The choice of synthetic route often depends on the specific structure of the target molecule, the availability and toxicity of the starting materials, and the desired scale of the reaction.

Table 2: Comparison of Synthetic Strategies for Amide Acetals and Related Compounds

| Compound | Starting Materials | Key Intermediates | Reagents |

| This compound | N,N-dimethylpropanamide | Iminium salt | Dimethyl sulfate, Sodium methoxide |

| DMF-DMA | N,N-dimethylformamide | Iminium salt | Dimethyl sulfate, Sodium methoxide |

| Bredereck's Reagent | Orthoformate, Amine | Not isolated | Heat |

| N-Acyl-N,O-acetals | Aldehyde, Amide, Alcohol | N-acylhemiaminal | Magnesium, Acid catalyst |

Scalability Considerations for Research and Development Applications

For research and development purposes, the scalability of the synthesis of this compound is a significant consideration. The established two-step method, being analogous to the industrial production of DMF-DMA, offers a solid foundation for scaling up the synthesis.

Key factors to consider for scalability include:

Heat Management: Both steps of the reaction can be exothermic. On a larger scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions or product decomposition. The use of jacketed reactors with controlled heating and cooling systems would be necessary.

Reagent Addition: The dropwise addition of the iminium complex to the sodium methoxide suspension needs to be carefully controlled. On a larger scale, this requires precise pumping systems to maintain a steady and controlled addition rate.

Mixing: Efficient mixing is essential to ensure homogeneity, especially in the second step which involves a solid-liquid reaction. Inadequate mixing can lead to localized hot spots and reduced yields. The use of powerful overhead stirrers or baffled reactors is important.

Work-up and Purification: The filtration of large quantities of precipitated salts can be a bottleneck. Appropriate filtration equipment, such as a filter press, would be required. The final purification by distillation needs to be performed using a distillation apparatus with sufficient capacity and efficiency to handle the larger volumes and ensure the desired purity of the product.

Safety: The handling of large quantities of reactive and potentially toxic reagents like dimethyl sulfate requires stringent safety protocols. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment must be used. The environmental impact of the waste products, such as the sodium methyl sulfate salt, also needs to be considered and managed responsibly.

The use of continuous flow reactors could be an alternative approach for scaling up the synthesis. Microchannel reactors, for instance, offer high mass and heat transfer efficiency, allowing for better control over reaction conditions and potentially leading to higher yields and purity with enhanced safety orgsyn.org.

Reactivity and Reaction Mechanisms of 1,1 Dimethoxy N,n Dimethylpropan 1 Amine

Electrophilic Character of the Acetal (B89532) Carbon and Nucleophilic Nature of the Amine Nitrogen

The core reactivity of 1,1-dimethoxy-N,N-dimethylpropan-1-amine stems from the electronic properties of its functional group. The central acetal carbon atom is bonded to two electronegative oxygen atoms and one nitrogen atom. This arrangement renders the carbon atom electron-deficient and thus highly electrophilic.

Conversely, the nitrogen atom possesses a lone pair of electrons, making it a nucleophilic center. This dual reactivity allows the molecule to engage with a wide variety of substrates. The electrophilic carbon is susceptible to attack by nucleophiles, often leading to the displacement of one of the methoxy (B1213986) groups, while the nucleophilic nitrogen can participate in other reaction pathways. This inherent duality is a hallmark of amide acetals and is fundamental to their synthetic utility. chemicalbook.com

Participation in Condensation and Transacetalisation Reactions

Amide acetals like this compound are effective reagents in condensation reactions, particularly with compounds containing active methylene (B1212753) groups (e.g., ketones, malonates). In these reactions, the amide acetal acts as both a formylating (or in this case, a propionylating) agent and a dehydrating agent. The reaction typically proceeds by initial attack of the enolate of the active methylene compound on the electrophilic acetal carbon, followed by elimination of methanol (B129727) and the dimethylamino group to form a new C-C double bond. The reaction of the related DMF-DMA with 1,3-dicarbonyl compounds is a well-established method for producing enamines. scirp.org

Transacetalisation is another key reaction type. When heated with alcohols or diols, this compound can exchange its methoxy groups. This process is driven by the formation of more stable products or the removal of methanol from the reaction mixture. A notable application of this reactivity is the use of the analogous DMF-DMA as a dehydrating agent to facilitate the cyclization of diols to form ethers or epoxides, with the amide acetal being converted to N,N-dimethylformamide and methanol. orgsyn.org

Formation and Reactivity of Key Intermediates (e.g., Enamines, Dimethylamino Imines)

The reaction of this compound with various nucleophiles generates key reactive intermediates that are valuable synthons for more complex molecules.

Enamines/Enaminones : Reaction with compounds possessing an active methyl or methylene group, such as ketones, results in the formation of enaminones. researchgate.net The process involves the condensation of the active methylene group with the amide acetal, eliminating two molecules of methanol. These enaminone intermediates are versatile building blocks for the synthesis of various heterocyclic systems. scirp.org

Dimethylamino Imines (Amidines) : When treated with primary amines or amides, this compound can form N,N'-disubstituted amidines. researchgate.netorganic-chemistry.org This transformation occurs through the initial attack of the primary amine on the electrophilic acetal carbon, followed by the elimination of two equivalents of methanol. These amidine intermediates can serve as protecting groups for primary amines or be used in the synthesis of heterocycles like pyrimidines. scirp.org

Mechanistic Investigations of Complex Transformations

The utility of amide acetals is particularly evident in complex, named reactions where they enable specific and often stereoselective bond formations.

The Eschenmoser-Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that converts an allylic alcohol into a γ,δ-unsaturated amide. wikipedia.orgonlineorganicchemistrytutor.com The classic version of this reaction employs N,N-dimethylacetamide dimethyl acetal. nrochemistry.comtcichemicals.comtcichemicals.com The use of this compound would represent a modification of this rearrangement.

The established mechanism proceeds as follows:

Iminium Ion Formation : The amide acetal first eliminates a methoxide (B1231860) ion to form a highly reactive iminium cation. onlineorganicchemistrytutor.comnrochemistry.com

Transacetalisation : The allylic alcohol attacks the iminium ion, displacing the second methoxide group after a proton transfer, which generates methanol as a leaving group. This forms a new iminium cation. onlineorganicchemistrytutor.com

Ketene (B1206846) Aminal Formation : A base (typically the displaced methoxide) removes a proton from the carbon adjacent to the nitrogen, leading to the formation of a key 1,5-diene intermediate known as a ketene aminal. onlineorganicchemistrytutor.comnrochemistry.com

tcichemicals.comtcichemicals.com-Sigmatropic Rearrangement : The ketene aminal undergoes a concerted, thermally-allowed tcichemicals.comtcichemicals.com-sigmatropic rearrangement (a Claisen rearrangement) through a highly ordered, chair-like transition state. nrochemistry.com This step forms the new C-C bond and establishes the stereochemistry of the final product.

Product Formation : The rearrangement yields the final γ,δ-unsaturated amide product.

When using this compound, the resulting γ,δ-unsaturated amide would contain an additional methyl group at the α-position relative to the amide carbonyl, compared to the product from the traditional Eschenmoser-Claisen rearrangement. The reaction is noted for its high (E)-selectivity with secondary allylic alcohols, a result of minimizing steric interactions in the transition state. nrochemistry.com

Amide acetals are frequently employed as key reagents in the total synthesis of complex natural products. A prominent example is the use of the Eschenmoser-Claisen rearrangement with N,N-dimethylacetamide dimethyl acetal as a crucial step in the total synthesis of morphine. wikipedia.orgonlineorganicchemistrytutor.com In this context, the rearrangement established a key quaternary carbon center with the desired stereochemistry.

While specific total syntheses employing this compound are not widely documented, its analogous reactivity allows for its proposed use in similar pathways. For instance, its reaction with o-nitrotoluene derivatives, similar to DMF-DMA, could be used to form nitro-N,N-dimethyl enaminones, which upon reduction and cyclization would yield substituted indoles. researchgate.net Similarly, its condensation with ketones to form enaminones, followed by reaction with other reagents, provides a pathway to polysubstituted pyrroles. researchgate.net These established reaction pathways for related amide acetals highlight the potential of this compound as a valuable reagent in the strategic construction of complex molecular architectures.

Applications of 1,1 Dimethoxy N,n Dimethylpropan 1 Amine in Complex Molecule Synthesis

Strategic Utility in Total Synthesis Endeavors

The application of 1,1-dimethoxy-N,N-dimethylpropan-1-amine is most prominently showcased in the intricate and elegant total synthesis of complex natural products. Its ability to react with sensitive substrates under specific conditions allows for key transformations in lengthy synthetic sequences.

A notable application of this compound is found in the 11-step total synthesis of the structurally complex diterpenes, Pallambins C and D, by the Baran group. nih.govacs.orgnih.gov This synthesis is celebrated for its efficiency and redox-economic approach, starting from the simple commodity chemical, furfuryl alcohol. nih.govacs.org

In the very first step of this synthesis, this compound is used to achieve an Eschenmoser-Claisen rearrangement. baranlab.org Furfuryl alcohol is reacted with 1.5 equivalents of this compound in toluene (B28343) at 110 °C. nih.govacs.org This reaction transforms the furfuryl alcohol into a reactive ketene (B1206846) N,O-acetal intermediate. This intermediate is then subjected to a titanium-catalyzed reductive Claisen rearrangement in a one-pot sequence to furnish a key synthetic intermediate, showcasing the reagent's utility in complex bond formations. nih.govbaranlab.org

The reaction conditions for this initial, crucial step are summarized in the table below:

| Reactants | Reagents | Solvent | Temperature | Yield |

| Furfuryl alcohol | 1. This compound 2. 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS) 3. Ti(OiPr)4 | Toluene | 1. 110 °C 2. 50 °C | 75% (one-pot) |

This strategic use of this compound early in the synthesis sets the stage for the subsequent construction of the intricate four-ring system of the Pallambin natural products. nih.gov

The selection of this compound in the total synthesis of Pallambins C and D is a prime example of its strategic implementation in a multi-step reaction sequence. nih.govacs.org The synthesis was designed to be highly efficient, minimizing protecting group manipulations and redox steps. nih.govnih.gov

Role as a C1 Synthon in Organic Transformations

The classification of a reagent as a "C1 synthon" implies that it serves as a source for a single carbon atom in a synthetic transformation. While reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) are classic examples of C1 synthons, this compound, due to its inherent structure, is fundamentally a C3 synthon. dntb.gov.uaresearchgate.netsigmaaldrich.com It introduces a propionyl group or a related three-carbon fragment.

Currently, there is a lack of documented evidence in the scientific literature to support the role of this compound as a C1 synthon. Its primary and well-established reactivity involves the transfer of its three-carbon backbone.

Facilitation of Heterocyclic Compound Construction

The construction of heterocyclic rings is a cornerstone of medicinal chemistry and materials science. Amide acetals are valuable tools in this field due to their ability to react with dinucleophilic substrates to form a variety of ring systems.

While the synthesis of pyrimidines and pyrazoles often employs amide acetals, the scientific literature is dominated by the use of N,N-dimethylformamide dimethyl acetal (DMFDMA) for this purpose. hilarispublisher.comchim.itnih.govresearchgate.netmdpi.com This reagent serves as a C1 synthon to build the heterocyclic core.

The use of this compound for the construction of pyrimidine (B1678525) and pyrazole (B372694) rings is not a widely reported application. The inherent nature of this reagent as a C3 synthon would necessitate a different synthetic strategy compared to the more common methods involving C1 synthons. As such, specific and established protocols for the synthesis of pyrimidine and pyrazole derivatives using this compound are not readily found in published research.

The synthesis of indoles, a privileged scaffold in medicinal chemistry, can be achieved through various methods, some of which utilize amide acetals. The Leimgruber-Batcho indole (B1671886) synthesis, for instance, famously uses N,N-dimethylformamide dimethyl acetal (DMFDMA). beilstein-journals.org

Similar to the case with pyrimidines and pyrazoles, the application of this compound in the synthesis of indoles and related heterocycles is not a common or well-documented strategy in the chemical literature. The established and preferred methods typically rely on formamide-derived acetals.

Preparation of Quinazolinone Derivatives

The synthesis of quinazolinone derivatives is a significant area of focus in medicinal chemistry due to their wide range of biological activities. nih.govresearchgate.netscirp.org Various synthetic methodologies have been developed to construct the quinazolinone scaffold, often involving the cyclization of anthranilic acid derivatives or related precursors. nih.govresearchgate.net However, based on a comprehensive review of the available scientific literature, the specific application of this compound as a reagent in the direct preparation of quinazolinone derivatives has not been documented. Prevailing methods for quinazolinone synthesis include the condensation of 2-aminobenzamides with various carbon sources like alcohols or aldehydes, often facilitated by transition metal catalysts, or the cyclization of N-acylanthranilic acids. nih.govresearchgate.net

Versatility in Functional Group Interconversions and Derivatisation

Amide acetals, such as this compound, are recognized for their reactivity and utility as building blocks in organic synthesis. Their counterparts, like N,N-dimethylformamide dimethyl acetal and N,N-dimethylacetamide dimethyl acetal, are well-documented as reagents for creating C-C and C-N bonds, functional group protection, and heterocycle synthesis.

Amide and Sulfone Bond Formation

The formation of amide and sulfone bonds is fundamental in the synthesis of pharmaceuticals and functional materials. While related amide acetals are known to facilitate the formation of amides from carboxylic acids and amines, specific, documented research detailing the use of this compound for either amide or sulfone bond formation is not present in the surveyed literature. The synthesis of amides typically involves activating a carboxylic acid, a role that can sometimes be fulfilled by amide acetals, or using dedicated coupling agents. chemicalbook.com

Introduction of Dimethylamine (B145610) Pharmacophores as Synthetic Intermediates

The dimethylamine moiety is a key pharmacophore found in numerous FDA-approved drugs, contributing to their pharmacological activity. nih.gov Synthetic strategies for introducing this functional group are diverse. However, the role of this compound as a synthetic intermediate specifically for the introduction of a dimethylamine pharmacophore is not described in the available scientific reports. The literature on related compounds, such as N,N-dimethylformamide dimethyl acetal, shows its utility in derivatizing amines and other functional groups, but this reactivity is not directly transferable or documented for the propionamide (B166681) derivative. nih.gov

Computational and Theoretical Investigations on 1,1 Dimethoxy N,n Dimethylpropan 1 Amine

Quantum Chemical Studies: Density Functional Theory (DFT) Analyses of Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. journalirjpac.com It is widely employed to predict and analyze the reactivity of chemical compounds. For a molecule like 1,1-dimethoxy-N,N-dimethylpropan-1-amine, DFT calculations can provide insights into its electronic properties, which are fundamental to understanding its chemical behavior.

DFT studies on related aminoacetals and N,N-dimethylamides reveal key features that are likely applicable to this compound. The presence of two methoxy (B1213986) groups and a dimethylamino group on the same carbon atom creates a highly electron-rich center. This electron density is a crucial factor in the molecule's reactivity, particularly its nucleophilic character.

Natural Bond Orbital (NBO) analysis, a common component of DFT studies, can elucidate the delocalization of electron density. In the case of this compound, NBO analysis would likely show significant hyperconjugative interactions between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of adjacent bonds. This delocalization stabilizes the molecule and influences the charge distribution, which in turn affects its reactivity.

For instance, in studies of N-substituted diacetamides, DFT calculations have been used to explore the effect of substituents on the delocalization of the nitrogen lone-pair electrons. mdpi.com These studies indicate that the nature of the groups attached to the nitrogen atom significantly influences the electronic environment and, consequently, the reactivity of the molecule. mdpi.com

Elucidation of Reaction Barriers and Transition State Geometries

The determination of reaction barriers and the geometry of transition states are critical for understanding reaction mechanisms and predicting reaction rates. DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification of transition states and the calculation of activation energies.

For reactions involving this compound, such as its use as a formylating agent or in condensation reactions, DFT can be used to model the reaction pathway. For example, in the reaction of a nucleophile with this compound, DFT could be employed to calculate the energy profile for the substitution of a methoxy group. This would involve locating the transition state structure for the nucleophilic attack and the departure of the leaving group.

Studies on related compounds, such as Bredereck's reagent (tert-butoxybis(dimethylamino)methane), have shown that the reactivity is governed by the formation of a highly reactive formamidinium cation upon the loss of an alkoxide. wikipedia.org Computational studies on such reactions would focus on the energetics of this cation formation and its subsequent reaction with a nucleophile. The calculated reaction barriers would provide a quantitative measure of the reaction's feasibility.

Theoretical Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Conceptual DFT provides a framework for defining and calculating various reactivity descriptors that help in predicting the chemical behavior of molecules. These descriptors are derived from the change in energy with respect to the number of electrons.

For this compound, the following reactivity descriptors would be of interest:

Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons. Given the electron-rich nature of this compound, it is expected to have a low electrophilicity index.

Nucleophilicity Index (N): This descriptor quantifies the nucleophilic character of a molecule. Due to the presence of lone pairs on the nitrogen and oxygen atoms, this compound is expected to be a strong nucleophile, and thus have a high nucleophilicity index.

Fukui Functions: These functions indicate the most likely sites for nucleophilic and electrophilic attack within a molecule. For this compound, the Fukui function for nucleophilic attack (f-) would likely be highest on the central carbon atom, while the Fukui function for electrophilic attack (f+) would be distributed over the nitrogen and oxygen atoms.

The following table presents computed properties for this compound from the PubChem database, which can be used as a basis for more advanced theoretical predictions.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 147.22 g/mol | PubChem nih.gov |

| XLogP3 | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 4 | PubChem nih.gov |

Conformational Analysis and Stereochemical Control Considerations

The three-dimensional structure of a molecule, including its various conformations and their relative energies, plays a crucial role in its reactivity and selectivity. Conformational analysis of this compound can be performed using computational methods to identify the most stable conformers and the energy barriers for rotation around its single bonds.

The rotation around the C-N and C-O bonds would be of particular interest. The relative orientation of the lone pairs on the nitrogen and oxygen atoms can significantly affect the molecule's reactivity. For example, a conformation where the lone pairs are anti-periplanar to adjacent bonds may be stabilized by hyperconjugation, influencing its ground-state properties and reactivity.

In reactions where new stereocenters are formed, the conformational preferences of this compound and its transition states can dictate the stereochemical outcome. For instance, in a reaction where the central carbon atom becomes a stereocenter, the approach of the nucleophile could be influenced by the steric bulk of the methoxy and dimethylamino groups, leading to diastereoselectivity.

Computational studies on similar molecules can provide insights into these aspects. For example, conformational analysis of related acetals and amines helps in understanding the factors that govern their preferred shapes and how these shapes influence their reactions.

Sustainable Chemistry Approaches in the Utilisation of 1,1 Dimethoxy N,n Dimethylpropan 1 Amine

Application within Green Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical process. Green solvents are characterized by their low toxicity, high biodegradability, and derivation from renewable resources. The unique structural features of 1,1-dimethoxy-N,N-dimethylpropan-1-amine suggest its potential for use within such sustainable solvent systems.

Deep eutectic solvents (DESs) are a novel class of green solvents that are typically formed by mixing a hydrogen bond acceptor (HBA) with a hydrogen bond donor (HBD) in a specific molar ratio, resulting in a significant depression of the melting point. nih.gov These solvents offer numerous advantages, including low volatility, high thermal stability, and tunable physicochemical properties. scispace.com The presence of a nitrogen atom and two oxygen atoms in this compound makes it a potential candidate for acting as a hydrogen bond acceptor in the formation of DESs.

While specific research on the integration of this compound with DESs is not extensively documented, the potential can be inferred from the behavior of similar amine-containing compounds. For instance, choline chloride, a quaternary ammonium salt, is a common HBA used in the formation of many DESs. The tertiary amine group in this compound could potentially interact with various HBDs, such as organic acids, alcohols, or amides, to form novel DES systems. The properties of such a DES would be highly dependent on the chosen HBD and the molar ratio of the components.

Table 1: Potential Hydrogen Bond Donors for DES Formation with this compound

| Hydrogen Bond Donor (HBD) | Potential Molar Ratio (Amine:HBD) | Expected Properties of DES |

| Urea | 1:2 | Low viscosity, good for biocatalytic reactions |

| Glycerol | 1:2 | Biodegradable, suitable for extractions |

| Acetic Acid | 1:1 | Acidic, useful as a catalyst and solvent |

| Ethylene Glycol | 1:2 | Low melting point, broad liquid range |

This table presents hypothetical data based on the known properties of DESs formed with similar HBAs.

The application of such a DES system could be in organic synthesis, where it could act as both a solvent and a catalyst, or in extraction processes, leveraging the tunable polarity of the solvent. Further research is necessary to explore the formation, characterization, and application of DESs incorporating this compound.

Beyond DESs, the potential of this compound can be explored in other green solvent systems. Its miscibility with a range of organic solvents and water could allow for its use as a co-solvent to modify the properties of benign media like water or ethanol. For example, its addition to water could enhance the solubility of nonpolar reactants in aqueous reaction media, reducing the need for volatile organic compounds (VOCs).

Furthermore, the compound itself could be evaluated as a reaction medium. Its relatively high boiling point suggests low volatility, a key characteristic of a green solvent. However, a comprehensive assessment of its toxicity, biodegradability, and life cycle impact would be required to validate its use as a standalone green solvent.

Implementation in Flow Chemistry and Continuous Processing Methodologies

Flow chemistry, or continuous processing, offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. researchgate.net In a flow system, reactants are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. amt.uk This high level of control often leads to higher yields, purities, and improved safety, especially for highly exothermic or hazardous reactions. uc.pt

The use of this compound in flow chemistry could be multifaceted. As a reagent, its liquid nature allows for easy pumping and mixing in a continuous stream. For instance, in reactions where it serves as a building block or a catalyst, its introduction into a flow reactor can be precisely controlled to optimize the reaction outcome.

Table 2: Comparison of a Hypothetical Reaction in Batch vs. Flow Using this compound

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | 6 hours | 15 minutes |

| Yield | 75% | 92% |

| Purity | 85% | 98% |

| Safety | Risk of thermal runaway | Enhanced heat transfer, minimal risk |

| Scalability | Difficult, requires larger reactors | Easy, by running the system for longer |

This table presents illustrative data to highlight the potential advantages of using flow chemistry.

Strategies for Enhanced Atom Economy and Reduced Waste Generation

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. chembam.com The environmental factor (E-factor) is another metric that quantifies the amount of waste produced per unit of product. youtube.com

The chemical structure of this compound allows for its participation in reactions with high atom economy. For example, in addition reactions where the entire molecule is incorporated into the product, the atom economy can theoretically reach 100%.

Consider a hypothetical reaction where this compound (A) reacts with a substrate (B) to form a single product (C):

A + B → C

In this ideal scenario, the atom economy would be calculated as:

Atom Economy = (Molecular Weight of C) / (Molecular Weight of A + Molecular Weight of B) x 100%

If C is the only product, the atom economy is 100%.

Future Research Perspectives for 1,1 Dimethoxy N,n Dimethylpropan 1 Amine

Exploration of Novel Catalytic Roles and Ligand Applications

The inherent reactivity of amide acetals, including the in-situ generation of basic alkoxide species upon reaction, suggests a potential for 1,1-dimethoxy-N,N-dimethylpropan-1-amine to function beyond a simple stoichiometric reagent. thieme-connect.comchemicalbook.com Future research is poised to explore its capabilities as both a catalyst and a precursor for sophisticated ligand architectures.

One promising direction is the development of novel organocatalysts. The amine functionality within the molecule could be leveraged for reactions like Michael additions or aldol (B89426) condensations, similar to how simple amines are used. More intriguingly, the reactive acetal (B89532) group could be used to generate catalysts in situ or to create bifunctional catalysts.

Furthermore, the compound serves as an ideal starting point for synthesizing novel ligands for transition-metal catalysis. The dimethylamino group can be modified or incorporated into larger, multidentate ligand scaffolds. For example, reaction with molecules containing acidic protons could yield bidentate or tridentate ligands capable of coordinating with metals like palladium, copper, or iridium. Such complexes could find applications in cross-coupling reactions, hydrogenations, or aminations. A key research goal would be to synthesize and characterize these novel metal complexes and evaluate their catalytic efficacy in key organic transformations.

Table 1: Potential Catalytic Research Directions

| Research Area | Proposed Application of this compound | Potential Outcome |

|---|---|---|

| Organocatalysis | Use as a basic catalyst for C-C bond formation. | Development of new metal-free catalytic systems. |

| Ligand Synthesis | Precursor for multidentate nitrogen- and oxygen-containing ligands. | Creation of novel ligands for reactions like Mizoroki-Heck or Suzuki couplings. researchgate.net |

| In-situ Catalyst Generation | Reaction with a metal precursor to form an active catalyst species directly in the reaction vessel. | Simplified catalytic procedures with improved efficiency and selectivity. |

Development of Asymmetric Synthetic Methodologies

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. youtube.com The development of new methods to achieve high enantioselectivity is a constant focus of chemical research. acs.orgyoutube.com this compound offers a unique platform for the development of new chiral reagents and catalysts.

A significant future direction lies in the synthesis of chiral analogues of the compound itself. By replacing the two methoxy (B1213986) groups with a chiral diol, a C2-symmetric acetal can be created. This new chiral reagent could then be used to introduce a propionyl equivalent in an enantioselective manner, enabling the asymmetric synthesis of β-chiral and γ-chiral amides and amines. nih.gov Such compounds are valuable intermediates for the synthesis of biologically active molecules.

Another approach involves leveraging the compound to create chiral organocatalysts. Reaction of this compound with a chiral amine or alcohol could generate a library of bifunctional catalysts. These catalysts, possessing both a basic nitrogen center and a chiral directing group, could be screened for effectiveness in various asymmetric transformations, including conjugate additions, cycloadditions, and C-N bond activations. nih.gov

Table 2: Proposed Asymmetric Synthesis Strategies

| Methodology | Description | Target Molecules |

|---|---|---|

| Chiral Reagent Synthesis | Synthesize a chiral version of the amide acetal using a chiral diol. | Enantiomerically enriched ketones, amides, and amines. |

| Catalyst-Controlled Reactions | Use the reagent to generate an enamine intermediate that is then asymmetrically protonated or functionalized by a chiral acid or catalyst. | Axially chiral biaryls and other stereochemically complex structures. |

| Chiral Organocatalyst Development | React the amide acetal with chiral scaffolds to create novel bifunctional organocatalysts. | Products of asymmetric aldol reactions, Michael additions, and Mannich reactions. |

Broadening Scope in the Design of Advanced Materials Precursors

The fields of polymer and materials science are continually seeking new monomers and precursors to create materials with tailored properties. The dual functionality within this compound—the amide-derived core and the reactive acetal groups—makes it a compelling candidate for materials applications.

The acetal linkage is known to be stable under basic and neutral conditions but cleaves readily in acidic environments. nih.govwikipedia.org This property is highly desirable for the design of "degradable-on-demand" polymers and materials. Future research could explore the polymerization of this compound or its derivatives to create polyacetals or polyamides with acid-sensitive linkages in their backbone or as pendant groups. numberanalytics.comnumberanalytics.com Such materials could be used in biomedical applications like drug delivery systems or as environmentally benign plastics.

Additionally, the compound can be used as a surface modification agent. Its ability to react with hydroxyl or amine groups on the surface of a material could be used to graft new functionalities. This could alter surface properties such as hydrophobicity, adhesion, or biocompatibility. Research in this area would focus on applying the reagent to various substrates, from nanoparticles to bulk polymers, and characterizing the resulting material properties.

Strategic Integration into Modern Drug Discovery Building Block Libraries

Modern drug discovery heavily relies on the screening of large compound libraries to identify new hit molecules. nih.gov Technologies like DNA-Encoded Library (DEL) synthesis and fragment-based drug discovery depend on a diverse and reactive set of chemical building blocks to explore a vast chemical space. enamine.netwhiterose.ac.uk

This compound is an excellent candidate for inclusion in these building block collections. Its established reactivity with C-H, N-H, and O-H acidic compounds allows for the rapid generation of diverse molecular scaffolds, particularly heterocycles, which are prevalent in pharmaceuticals. benthamdirect.comresearchgate.net Unlike the widely used DMF-DMA which introduces a single carbon atom, this reagent introduces a three-carbon propionyl fragment, providing a different vector for structural elaboration and potentially accessing novel regions of chemical space.

Future work will involve validating the compatibility of this compound with the specific reaction conditions of high-throughput and DEL synthesis. Researchers will aim to demonstrate its utility by reacting it with various scaffolds to create libraries of unique enamines, amidines, and heterocyclic compounds. The resulting libraries can then be screened against biological targets to identify new starting points for drug development programs.

Table 3: Applications in Drug Discovery Libraries

| Library Type | Role of this compound | Potential Advantage |

|---|---|---|

| Heterocyclic Libraries | Reacts with bifunctional molecules (e.g., containing ketone and amine groups) to form pyridines, pyrimidines, etc. researchgate.netresearchgate.net | Rapid access to privileged medicinal chemistry scaffolds. |

| DNA-Encoded Libraries (DEL) | Acts as a reactive building block to couple with DNA-tagged scaffolds. | Expands the diversity of DELs with a unique propionyl-derived functional group. |

| Fragment-Based Libraries | Used to elaborate simple fragments into more complex, three-dimensional structures. | Generates fragments with novel vectors for lead optimization. whiterose.ac.uk |

Q & A

Q. What are the standard synthetic protocols for preparing 1,1-dimethoxy-N,N-dimethylpropan-1-amine in laboratory settings?

The compound is synthesized via reductive amination or condensation reactions under controlled conditions. A representative method involves heating a mixture of furfuryl alcohol and This compound in toluene (PhMe) at 110°C under an argon atmosphere for 5 hours. Post-reaction, residual methanol is removed via rotary evaporation (300 mbar, 40°C), and the solution is degassed to ensure purity .

Q. How is this compound purified after synthesis?

Purification typically involves rotary evaporation to eliminate volatile byproducts like methanol. Degassing with argon further ensures the removal of dissolved gases and moisture, which is critical for maintaining the compound’s stability in subsequent reactions .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard for structural elucidation. For example, GC-MS can confirm molecular ion peaks (m/z), while NMR identifies proton and carbon environments, particularly the dimethylamino and dimethoxy groups .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent) influence the yield of reactions involving this compound?

Systematic optimization using Design of Experiments (DoE) is recommended. In a reported synthesis, heating at 110°C in toluene for 5 hours achieved optimal results. Lower temperatures (<90°C) may reduce reaction rates, while polar solvents (e.g., DMF) could alter regioselectivity due to solvation effects .

Q. What methodological considerations are critical when employing this compound in moisture-sensitive reactions?

Strict anhydrous conditions are essential. Use flame-dried glassware, inert atmospheres (argon/nitrogen), and molecular sieves to prevent hydrolysis of the dimethoxy group. Residual moisture can lead to side reactions, such as acetal decomposition .

Q. How do structural modifications in related dimethylamine derivatives influence their reactivity in organic synthesis?

Substituents on the amine or alkoxy groups can dramatically alter reactivity. For example, N,N-dimethylpropan-1-amine derivatives with electron-withdrawing groups (e.g., halogens) show reduced nucleophilicity, while bulky substituents may sterically hinder coupling reactions. Enantiomeric purity (e.g., (S) - or (R) -isomers) also impacts chiral synthesis outcomes .

Q. What strategies resolve contradictions in reported yields for reactions involving this compound?

Discrepancies often arise from variations in reagent purity, solvent dryness, or catalytic systems. Reproducibility requires strict adherence to documented protocols (e.g., degassing steps, inert conditions). Analytical techniques like HPLC can identify impurities that affect yields .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.